

Application Notes and Protocols: δ -Hexadecalactone in Flavor and Fragrance Formulations

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Compound of Interest

Compound Name: *Tetrahydro-6-undecyl-2H-pyran-2-one*

Cat. No.: B1197309

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of δ -hexadecalactone, a key lactone used to impart creamy, buttery, and rich sensory experiences in a variety of consumer products. The following sections detail its chemical properties, flavor and fragrance applications with recommended usage levels, and detailed experimental protocols for formulation and sensory evaluation.

Introduction to δ -Hexadecalactone

δ -Hexadecalactone (delta-hexadecalactone) is a cyclic ester that belongs to the lactone family of organic compounds. It is valued for its subtle yet powerful ability to enhance creaminess and mouthfeel, particularly in food products. Its aroma is relatively restrained, often described as soft, creamy, fatty, and waxy, but its primary contribution is to the taste profile, where it imparts a rich and authentic creamy character.[1][2][3] This makes it a versatile ingredient in both flavor and fragrance applications, especially in gourmand and lactonic fragrance families.[4] Due to its high heat stability, it is particularly useful in products that undergo thermal processing.[2]

Physicochemical Properties

A summary of the key physicochemical properties of δ -hexadecalactone is presented in the table below.

Property	Value	Reference(s)
Synonym(s)	δ -Juniper lactone, 6-Undecyloxan-2-one	[5]
CAS Number	7370-44-7	[5]
FEMA Number	4673	[5]
Molecular Formula	C ₁₆ H ₃₀ O ₂	[6]
Molecular Weight	254.41 g/mol	[6]
Appearance	Waxy solid at room temperature	[7]
Melting Point	38.0 °C	[7]
Boiling Point	349.0 - 350.0 °C	[7]
Odor Profile	Mild, fatty, waxy, dairy, buttery	[7]
Taste Profile	Fatty, waxy, creamy	[7]
Stability	High heat stability	[2]

Applications in Flavor Formulations

δ -Hexadecalactone is widely used to enhance the creamy and fatty notes in a broad range of food and beverage products. Its ability to impart a rich mouthfeel makes it particularly valuable in low-fat formulations where it can help mimic the sensory experience of full-fat products.

Recommended Starting Usage Levels in Various Flavor Applications:

Flavor Category	Application	Recommended Starting Level (ppm in final product)	Reference(s)
Dairy	Butter	4000	[2]
Cheese (Cheddar, Gouda)	2000	[2]	
Cream	1000	[2]	
Milk	500	[2]	
Condensed Milk	4000	[8]	
Fruits	Peach	1000	[8]
Apricot	400	[8]	
Strawberry	100	[8]	
Raspberry	100	[2]	
Blackberry	50	[2]	
Coconut	up to 5000	[8]	
Confectionery	Milk Chocolate	4000	[2]
Dark Chocolate	500	[2]	
Toffee & Caramel	2000	[2]	
Vanilla	500	[2]	
Savory	Roast Beef	1000	[2]
Roast Pork	500	[2]	
Ham	200	[2]	
Chicken	100	[8]	
Lamb	up to 5000	[8]	
Beverages	Cream Soda	2000	[8]

Coffee	10 (higher for creamy notes)	[8]
Malted Milk	500	[8]

Quantitative Sensory Data:

Parameter	Matrix	Value	Reference(s)
Recognition Threshold	Crumb Chocolate	32 $\mu\text{mol/kg}$	[2]

Note: Odor and taste thresholds for δ -hexadecalactone in simple matrices like water or oil are not readily available in the literature. The provided threshold is in a complex food matrix and can be influenced by other components.

Applications in Fragrance Formulations

In perfumery, δ -hexadecalactone is a key component in creating lactonic and gourmand fragrances.[4] It provides a creamy, milky, and subtly sweet background note that enhances other fragrance components, particularly in floral and fruity accords. Its excellent tenacity also contributes to the longevity of a fragrance.[9]

Example Application in a Gourmand Fragrance Accord:

A creamy vanilla base can be constructed by blending δ -hexadecalactone (as a "coconut lactone" type ingredient) with other gourmand raw materials.[1]

Ingredient	Purpose
Vanillin / Ethyl Vanillin	Primary sweet, vanilla notes
Coumarin	Adds a hay-like, almond sweetness
δ -Hexadecalactone	Imparts a rich, creamy, coconut-like body
Sandalwood accord	Provides a creamy, woody base
Musk (e.g., Galaxolide)	Enhances diffusion and longevity

Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating δ -hexadecalactone in flavor and fragrance formulations.

This protocol describes the creation of an oil-in-water emulsion for incorporating δ -hexadecalactone and other oil-soluble flavor components into a water-based food product.

Materials:

- δ -Hexadecalactone
- Vanillin
- Ethyl Maltol
- Carrier oil (e.g., medium-chain triglycerides)
- Emulsifier (e.g., gum acacia, modified food starch)
- Distilled water
- High-shear mixer
- Homogenizer

Procedure:

- Oil Phase Preparation:
 - In a beaker, combine the desired amounts of δ -hexadecalactone, vanillin, and ethyl maltol with the carrier oil.
 - Gently heat the mixture to no more than 40°C while stirring until all solid components are fully dissolved.
- Aqueous Phase Preparation:

- In a separate beaker, dissolve the emulsifier in distilled water according to the manufacturer's instructions. This may require heating or high-shear mixing.
- Emulsification:
 - Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed.
 - Once all the oil phase has been added, increase the mixer speed and continue to mix for 10-15 minutes to create a crude emulsion.
- Homogenization:
 - Pass the crude emulsion through a high-pressure homogenizer. The specific pressure and number of passes will depend on the desired particle size and stability of the emulsion. A typical starting point is 250/50 bar for 3 passes.[\[10\]](#)
- Quality Control:
 - Allow the emulsion to de-gas.
 - Measure the particle size distribution to ensure it meets specifications (typically <1 μm for a stable emulsion).
 - Store the final flavor emulsion in an airtight container in a cool, dark place.

This protocol outlines a Quantitative Descriptive Analysis (QDA) to profile the sensory characteristics of a dairy product (e.g., yogurt) with and without the addition of δ -hexadecalactone.

1. Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
- Conduct training sessions to familiarize panelists with the sensory attributes of creamy and buttery flavors. Provide reference standards for each attribute (e.g., fresh cream, melted butter, diacetyl solution).

- Develop a consensus vocabulary for the sensory attributes to be evaluated.

2. Sample Preparation:

- Prepare two batches of the dairy product: a control batch and a test batch containing a predetermined concentration of δ -hexadecalactone (e.g., 1000 ppm in cream).
- Portion the samples into identical, opaque containers labeled with random three-digit codes.
- Temper the samples to a consistent serving temperature (e.g., 10°C).

3. Evaluation Procedure:

- Panelists evaluate the samples in individual sensory booths under controlled lighting and environmental conditions.
- Provide panelists with unsalted crackers and room temperature water for palate cleansing between samples.
- Present the samples in a randomized and balanced order.
- Instruct panelists to evaluate the aroma first, followed by the flavor and mouthfeel.

4. Sensory Scorecard:

- Use a structured scorecard with a 15-cm line scale for each attribute. The scale should be anchored with "low intensity" on the left and "high intensity" on the right.

Example Sensory Attributes and Definitions for a Creamy Flavor Profile:

Attribute	Definition
Aroma	
Sweet Aromatic	Aroma associated with vanilla and sweet spices.
Cooked Milk	Aroma of heated or pasteurized milk.
Buttery	Aroma associated with fresh butter (e.g., diacetyl).
Fatty/Waxy	Aroma associated with fats and oils.
Flavor	
Sweet	Fundamental taste on the tongue.
Sour	Fundamental taste on the tongue.
Creamy	Flavor reminiscent of fresh cream.
Buttery	Flavor reminiscent of butter.
Mouthfeel	
Thickness	Perceived viscosity of the product in the mouth.
Smoothness	Lack of particulate matter on the tongue and palate.
Fatty Mouthcoating	A lingering, oily film in the mouth.

5. Data Analysis:

- Measure the distance from the left anchor to the panelist's mark on each line scale.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the control and test samples for each attribute.
- Visualize the results using a spider web plot to compare the sensory profiles.

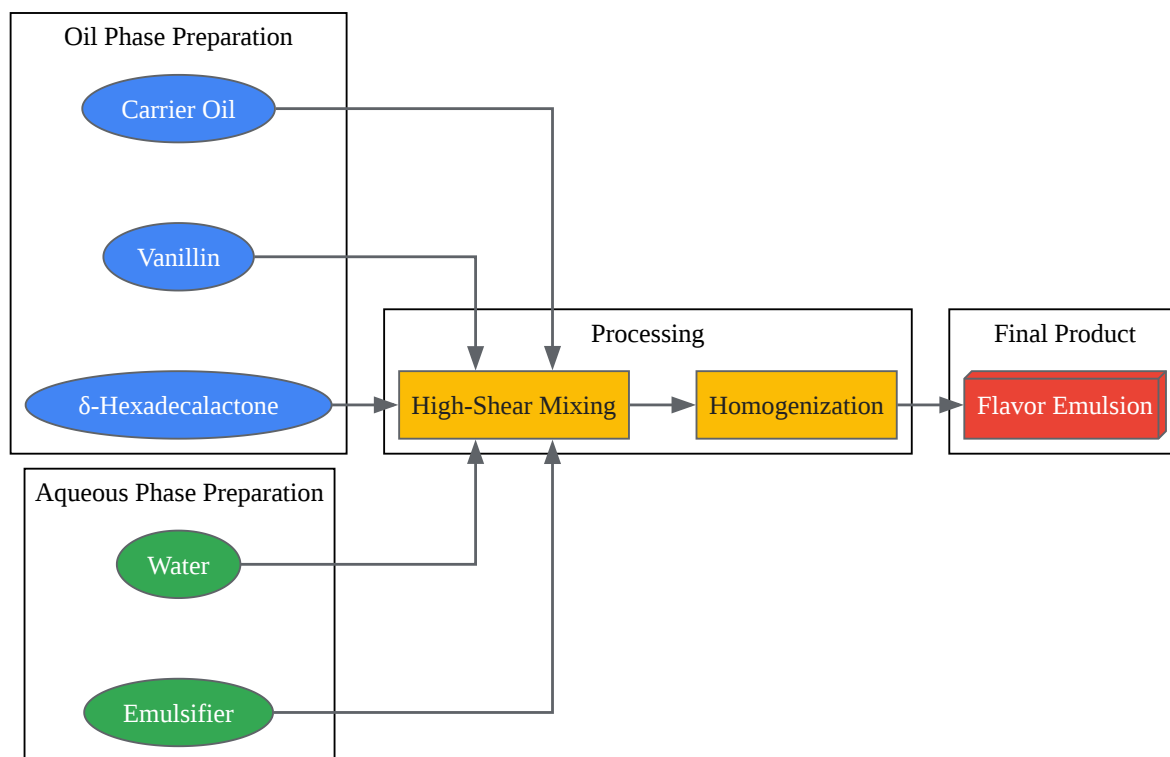
Signaling Pathways and Perception

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation), as well as chemesthetic sensations. While the specific olfactory receptor for δ -hexadecalactone has not yet been definitively identified (a common challenge in olfactory science known as "deorphanization"), the general mechanism of odor perception is well-understood.[\[11\]](#)[\[12\]](#)

Olfactory Perception: Odorant molecules like δ -hexadecalactone are detected by Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.[\[13\]](#) The binding of an odorant to its specific receptor(s) initiates a signal transduction cascade.

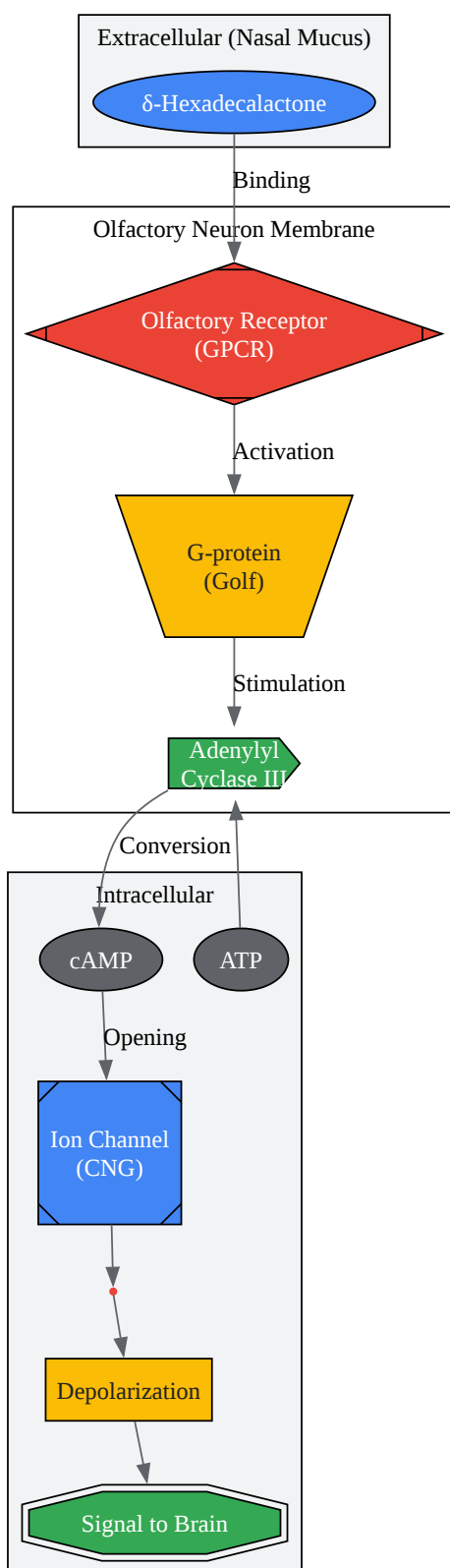
Chemesthetic Perception: Recent research has shown that some lactones can also interact with sensory ion channels, such as TRPV1 (the capsaicin "heat" receptor) and TRPA1.[\[1\]](#)[\[14\]](#) While δ -hexadecalactone itself was not specifically tested in these studies, other δ -lactones were found to act as agonists or antagonists of these receptors, suggesting that lactones may play a role in modulating sensations like pungency and temperature in the oral cavity.[\[1\]](#)

Visualizations



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Workflow for Creating a Flavor Emulsion.



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General Olfactory Signaling Pathway.

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